2-(pentafluoro-??-sulfanyl)pyrimidine
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Overview
Description
2-(Pentafluorosulfanyl)pyrimidine is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a pyrimidine ring The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects
Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as 2-(pentafluoro-??-sulfanyl)pyrimidine, are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The mode of action of this compound involves its interaction with these inflammatory mediators. The compound exhibits an inhibitory response against the expression and activities of these mediators . This results in a reduction of the inflammatory response in the body.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, the compound disrupts the normal progression of these pathways . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The result of the action of this compound at the molecular and cellular level is a reduction in the inflammatory response. By inhibiting key inflammatory mediators, the compound reduces inflammation and associated symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . Its unique physicochemical parameters, including its high polarity and lipophilicity, could also influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pentafluorosulfanyl)pyrimidine typically involves the incorporation of the pentafluorosulfanyl group onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with a pentafluorosulfanyl-containing reagent under specific conditions. For example, the reaction of 2-chloro-5-(pentafluoro-λ6-sulfanyl)aniline with triphosgene in the presence of triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of 2-(pentafluorosulfanyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of commercially available synthons and optimized reaction conditions can facilitate the efficient production of this compound. The incorporation of the pentafluorosulfanyl group through common synthetic transformations, such as amide coupling and reductive amination, is also explored .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluorosulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-(Pentafluorosulfanyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its unique properties and potential biological activities.
Bioconjugation: The incorporation of the pentafluorosulfanyl group into biomolecules can enhance their stability and activity, making it useful in bioconjugation studies.
Material Science: The compound’s unique physicochemical properties make it suitable for use in the development of advanced materials with specific properties.
Comparison with Similar Compounds
- Trifluoromethyl-substituted pyrimidines
- Pentafluorosulfanyl-containing triclocarban analogs
- Other pentafluorosulfanyl-substituted heterocycles
Properties
IUPAC Name |
pentafluoro(pyrimidin-2-yl)-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5N2S/c5-12(6,7,8,9)4-10-2-1-3-11-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDITLFZGFIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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